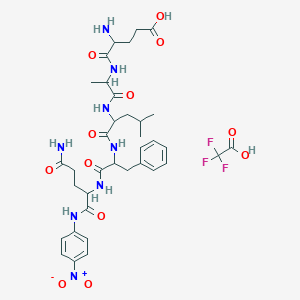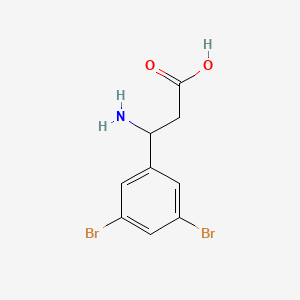
5-Benzylaminocarbonyl-5'-O-DMT-2'-O-methyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine is a synthetic nucleoside derivative. . Its structure includes a benzylaminocarbonyl group, a dimethoxytrityl (DMT) group, and a methyl group attached to the uridine base.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine typically involves multiple steps, including the protection of hydroxyl groups, introduction of the benzylaminocarbonyl group, and methylation of the uridine base. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For instance, the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group is a common step in the synthesis.
Industrial Production Methods
Industrial production of 5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the compound’s high purity and quality, which is crucial for its application in pharmaceutical research and development.
化学反应分析
Types of Reactions
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .
科学研究应用
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.
Medicine: It plays a crucial role in the development of antiviral drugs, particularly for hepatitis C and HIV.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
作用机制
The mechanism of action of 5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine involves its incorporation into nucleic acids, where it can interfere with viral replication. The compound targets specific enzymes and pathways involved in the synthesis of viral RNA, thereby inhibiting the replication process. This makes it a potent antiviral agent .
相似化合物的比较
Similar Compounds
5-Benzylaminocarbony-3’-O-acetyl-2’-O-methyl-5’-O-DMTr-uridine: This compound has similar structural features but includes an acetyl group at the 3’-position.
5-Benzylaminocarbonyl-2’-O-methyl-5’-O-DMTr-uridine: This compound lacks the 5’-O-DMT group but retains the benzylaminocarbonyl and methyl groups.
Uniqueness
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a potent antiviral agent sets it apart from other similar compounds.
属性
分子式 |
C39H39N3O9 |
|---|---|
分子量 |
693.7 g/mol |
IUPAC 名称 |
N-benzyl-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C39H39N3O9/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-24-32-33(43)34(49-3)37(51-32)42-23-31(36(45)41-38(42)46)35(44)40-22-25-10-6-4-7-11-25/h4-21,23,32-34,37,43H,22,24H2,1-3H3,(H,40,44)(H,41,45,46) |
InChI 键 |
HPIQKEYFNJHHIH-UHFFFAOYSA-N |
规范 SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)





![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)


![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)

![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)

